2-[Methyl(nitroso)amino]-3-phenylpropanoic acid, also known as NNK, is a tobacco-specific nitrosamine found in tobacco products like cigarettes and chewing tobacco. It is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is a known human carcinogen. [] While structurally similar to the amino acid phenylalanine, NNK is not naturally occurring and has no known role in normal human biology. [] In scientific research, NNK is primarily used to induce lung cancer in animal models, particularly in mice, to study the development and progression of the disease. []
One common method for synthesizing NNK involves reacting nicotine with sodium nitrite under acidic conditions. [] The reaction is typically carried out in a two-phase system, with an organic solvent like dichloromethane used to extract the NNK product. The synthesis can be challenging due to the formation of byproducts and the need for careful purification.
NNK is known to undergo metabolic activation in vivo, primarily in the liver. [] This metabolic activation involves cytochrome P450 enzymes, specifically CYP2A6 and CYP2A13, which catalyze the oxidation of NNK to form reactive intermediates. These reactive intermediates can then react with DNA, forming adducts that can lead to mutations and ultimately cancer.
NNK exerts its carcinogenic effects by forming DNA adducts, primarily at the O6 position of guanine. [] These adducts interfere with DNA replication and repair, leading to mutations in critical genes involved in cell growth and proliferation. The accumulation of these mutations can ultimately lead to the development of cancer.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: